N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine
Description
N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a benzothiazole core fused with a pyrazolo[1,5-a]pyrazine-piperidine moiety. The structure includes a sulfone group (1,1-dioxo) and an N-methyl substitution, which likely enhance metabolic stability and modulate receptor binding.
Properties
IUPAC Name |
N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-23(18-15-4-2-3-5-17(15)28(26,27)22-18)14-7-11-24(12-8-14)19-16-6-9-21-25(16)13-10-20-19/h2-6,9-10,13-14H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAIVIKCGGRIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=CN3C2=CC=N3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the Pyrazolo[1,5-a]pyrazine Moiety: This involves the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization.
Formation of the Piperidine Ring: This can be synthesized through the reduction of a pyridine derivative or through the cyclization of a suitable amine with a dihaloalkane.
Coupling Reactions: The final step involves the coupling of the benzothiazole, pyrazolo[1,5-a]pyrazine, and piperidine moieties under suitable conditions, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
The compound's structural characteristics make it a promising candidate for drug development. Research indicates that derivatives of pyrazolo[1,5-a]pyridine and related compounds can act as inhibitors of specific enzymes and receptors involved in various diseases. For instance, compounds similar to N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine have shown activity against AXL and c-MET kinases, which are implicated in cancer progression and metastasis .
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, influencing cellular processes such as growth and differentiation .
Materials Science
Development of New Materials
Due to its heterocyclic structure, this compound can be utilized in the creation of novel materials with unique electronic or optical properties. The tunable photophysical characteristics of compounds in this class make them suitable for applications in optoelectronic devices .
Biological Research
Biological Probes
In biological research, this compound can serve as a probe to investigate various biological processes. It has the potential to influence cell signaling pathways and gene expression patterns. Studies have suggested that such compounds may impact cellular metabolism and protein-protein interactions .
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Medicinal Chemistry | Drug Development | Inhibitors of AXL and c-MET kinases; potential cancer therapeutics |
| Materials Science | Novel Material Development | Creation of materials with unique electronic/optical properties |
| Biological Research | Probes for Biological Processes | Influence on cell signaling pathways and gene expression |
Case Study 1: Inhibition of AXL Kinase
In a study exploring the inhibition of AXL kinase by pyrazolo[1,5-a]pyridine derivatives, researchers found that specific modifications to the compound's structure enhanced its inhibitory potency. The study highlighted the role of the piperidine ring in improving binding affinity to the target kinase .
Case Study 2: Optical Applications
Research on the photophysical properties of benzothiazole derivatives demonstrated their potential in optoelectronic applications. The findings suggest that this compound could be integrated into devices requiring tunable light emission .
Mechanism of Action
The mechanism of action of N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity. The exact pathways involved depend on the specific target and the biological context.
Comparison with Similar Compounds
Key Compounds for Comparison:
N,N-diethyl-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine ()
N,N-diethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ()
2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride ()
Comparative Table:
Pharmacological Implications
Binding Affinity and Selectivity
Pharmacokinetics (Hypothetical)
- The main compound ’s piperidine and pyrazine rings may improve blood-brain barrier penetration, whereas the sulfone group could reduce hepatic metabolism .
- Compound 1 ’s tetrazole and biphenyl groups may prolong half-life but increase plasma protein binding, limiting free drug availability .
- Compound 2 ’s simplicity likely results in shorter half-life but higher oral bioavailability .
Research Findings and Trends
While direct data on the main compound is unavailable, structural analogs provide insights:
Sulfone-Containing Analogs : Sulfone groups (as in the main compound) are associated with enhanced oxidative stability and reduced CYP450-mediated metabolism in kinase inhibitors .
Tetrazole Moieties : Compounds like Compound 1 mimic carboxylic acids, enabling ionic interactions with targets (e.g., angiotensin II receptor antagonists) but may require dose adjustments for pH-dependent absorption .
Triazolo-Pyrimidine Cores : These scaffolds (e.g., Compound 2 ) often exhibit broad-spectrum activity but face challenges in achieving selectivity due to planar aromatic systems .
Biological Activity
N-methyl-1,1-dioxo-N-(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine is a complex organic compound notable for its unique structure comprising a benzothiazole ring, a pyrazolo[1,5-a]pyrazine moiety, and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-tubercular agent and its interactions with various biomolecules.
The molecular formula of this compound is with a molecular weight of 371.5 g/mol. The compound's structural characteristics contribute to its biochemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₂S |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 2549023-56-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity of the compound allows it to modulate the activity of these targets, influencing various cellular processes including:
- Cell Signaling Pathways : The compound may alter signaling cascades that regulate cell growth and apoptosis.
- Gene Expression : It can potentially influence transcription factors leading to changes in gene expression profiles.
- Cellular Metabolism : The compound may affect metabolic pathways by inhibiting or activating key enzymes.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess bacteriostatic activity against resistant strains such as Staphylococcus aureus . The specific activities of this compound against various pathogens remain to be fully characterized but suggest potential in treating infections.
Anti-Tubercular Activity
Recent research has highlighted the potential of compounds similar to this compound in combating Mycobacterium tuberculosis. A study reported that certain pyrazine derivatives demonstrated IC₅₀ values ranging from 1.35 to 2.18 μM against M. tuberculosis, indicating strong anti-tubercular properties . The specific efficacy of our compound requires further investigation through systematic testing.
Study 1: Synthesis and Evaluation
In a study focused on synthesizing novel pyrazolo derivatives for anti-tubercular activity, compounds were evaluated for their cytotoxicity against human embryonic kidney cells (HEK293). The results indicated that several compounds were non-toxic at effective concentrations . This suggests that this compound could be developed further as a therapeutic agent.
Study 2: Structure Activity Relationship (SAR)
A comprehensive review on the biological activities of pyrazole derivatives emphasized their role in drug discovery due to their diverse pharmacological properties including anti-inflammatory and antitumor activities . The structure activity relationship studies are crucial for optimizing the efficacy and safety profiles of compounds like this compound.
Q & A
Q. How can researchers design experiments to resolve regioselectivity challenges in functionalizing the pyrazolo[1,5-a]pyrazine ring?
- Methodological Answer : Use directing groups (e.g., bromine) to control electrophilic substitution sites. DFT calculations (Gaussian) predict reactive positions based on electron density maps. Experimental validation via Suzuki-Miyaura coupling with regioselective boronic acids can confirm computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
